molecular formula C7H9BrClN B1381791 4-Bromo-3-ethylpyridine hydrochloride CAS No. 1818847-53-8

4-Bromo-3-ethylpyridine hydrochloride

Cat. No.: B1381791
CAS No.: 1818847-53-8
M. Wt: 222.51 g/mol
InChI Key: JSWPNVFJQWNVPX-UHFFFAOYSA-N
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Description

4-Bromo-3-ethylpyridine hydrochloride is a chemical compound with the molecular formula C7H9BrClN. It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 4-position and an ethyl group at the 3-position. This compound is commonly used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-ethylpyridine hydrochloride typically involves the bromination of 3-ethylpyridine. The reaction is carried out using bromine or a brominating agent in the presence of a suitable solvent. The resulting 4-bromo-3-ethylpyridine is then converted to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-ethylpyridine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Reduction Reactions: The compound can be reduced to form 3-ethylpyridine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution: Various substituted pyridine derivatives.

    Coupling: Biaryl compounds.

    Reduction: 3-ethylpyridine and its derivatives.

Scientific Research Applications

4-Bromo-3-ethylpyridine hydrochloride is used in several scientific research fields:

    Chemistry: As a building block in organic synthesis and in the preparation of complex molecules.

    Biology: In the study of biological pathways and as a precursor for bioactive compounds.

    Medicine: Potential use in drug discovery and development.

    Industry: Used in the manufacture of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-ethylpyridine hydrochloride depends on its application. In chemical reactions, it acts as a reactant or intermediate, facilitating the formation of new chemical bonds. In biological systems, its effects are determined by its interaction with specific molecular targets, such as enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-methylpyridine hydrochloride
  • 4-Bromo-3-propylpyridine hydrochloride
  • 4-Chloro-3-ethylpyridine hydrochloride

Uniqueness

4-Bromo-3-ethylpyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties

Properties

IUPAC Name

4-bromo-3-ethylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN.ClH/c1-2-6-5-9-4-3-7(6)8;/h3-5H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWPNVFJQWNVPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CN=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1818847-53-8
Record name Pyridine, 4-bromo-3-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1818847-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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